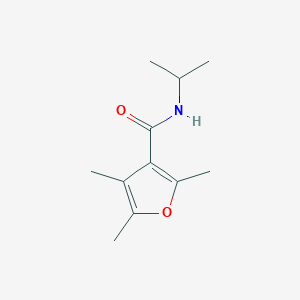
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide is a chemical compound that belongs to the furan carboxamide family. It is commonly known as TPF or Tropifexor. TPF is a synthetic selective agonist of the farnesoid X receptor (FXR) that has shown promising results in the treatment of various liver diseases.
Wirkmechanismus
TPF exerts its therapeutic effects by selectively activating the farnesoid X receptor (2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide), a nuclear receptor that plays a key role in regulating bile acid synthesis, glucose metabolism, and lipid metabolism. By activating 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide, TPF increases the expression of genes involved in bile acid synthesis and transport, leading to a reduction in liver inflammation and fibrosis. TPF also improves glucose and lipid metabolism by reducing insulin resistance and decreasing lipid accumulation in the liver.
Biochemical and Physiological Effects:
TPF has been shown to have several biochemical and physiological effects in animal models of liver disease. It improves liver function by reducing inflammation and fibrosis, decreasing lipid accumulation, and increasing bile acid synthesis and transport. TPF also improves glucose and lipid metabolism by reducing insulin resistance and decreasing lipid accumulation in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPF in lab experiments is its selectivity for 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide. TPF is a highly selective agonist of 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide, which reduces the risk of off-target effects. TPF also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of using TPF in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of TPF. One area of focus is the optimization of the synthesis method to improve the yield and purity of TPF. Another area of focus is the investigation of TPF in combination with other drugs for the treatment of liver disease. Additionally, the potential use of TPF in the treatment of other diseases such as diabetes and obesity should be further explored. Finally, the development of more selective and potent 2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide agonists based on the structure of TPF could lead to the discovery of new therapeutic agents for the treatment of liver disease.
Synthesemethoden
TPF can be synthesized by the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as EDCI or DCC. The reaction yields TPF as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
TPF has been extensively studied for its potential therapeutic effects in various liver diseases such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). It has been shown to improve liver function, reduce inflammation and fibrosis, and decrease lipid accumulation in animal models of liver disease. TPF has also been investigated for its potential use in treating other diseases such as diabetes and obesity.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6(2)12-11(13)10-7(3)8(4)14-9(10)5/h6H,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOLSDSQXXMBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-propan-2-ylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

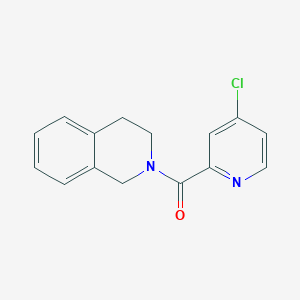
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)

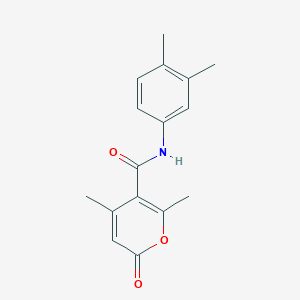


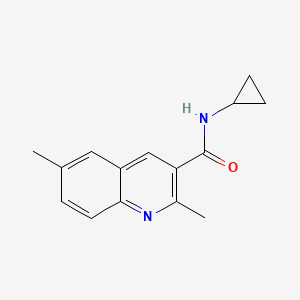

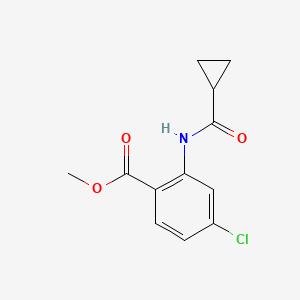


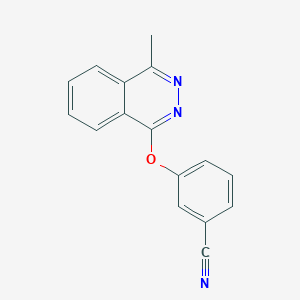
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)